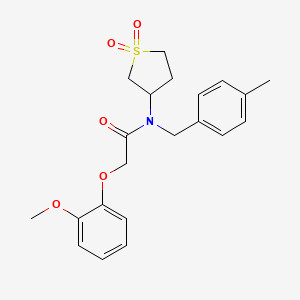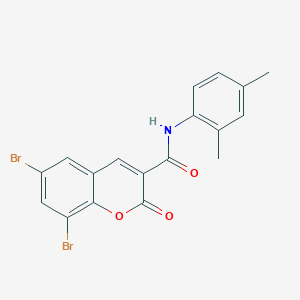
N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline core substituted with a 2,4-dimethoxyphenyl group and a 3-methyl-1-phenyl-1H-pyrazol-5-yl group
Métodos De Preparación
The synthesis of N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable electrophile.
Attachment of the 3-Methyl-1-Phenyl-1H-Pyrazol-5-yl Group: The final step involves the coupling of the quinoxaline intermediate with a 3-methyl-1-phenyl-1H-pyrazol-5-yl derivative using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems with potential pharmaceutical applications.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate signaling pathways involved in cell growth and survival, leading to the induction of apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine can be compared with other quinoxaline derivatives and pyrazole-containing compounds. Similar compounds include:
Quinoxaline Derivatives: Compounds such as 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline share the quinoxaline core but differ in their substituents.
Pyrazole Derivatives: Compounds like 3-methyl-1-phenyl-1H-pyrazole and 1-phenyl-3-(2,4-dimethoxyphenyl)-1H-pyrazole share the pyrazole moiety but differ in their additional substituents.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C26H24N6O2 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
2-N-(2,4-dimethoxyphenyl)-3-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C26H24N6O2/c1-17-15-24(32(31-17)18-9-5-4-6-10-18)30-26-25(27-20-11-7-8-12-21(20)28-26)29-22-14-13-19(33-2)16-23(22)34-3/h4-16H,1-3H3,(H,27,29)(H,28,30) |
Clave InChI |
CURPYNACQQHCGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N=C2NC4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12139096.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139103.png)

![4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12139114.png)
![5-(3,4-Dimethoxyphenyl)-3-[(3-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12139118.png)
![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol](/img/structure/B12139120.png)
![Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}a cetate](/img/structure/B12139126.png)
![1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12139127.png)

![N'-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide](/img/structure/B12139149.png)
![3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12139157.png)
![9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12139159.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12139172.png)
![5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline](/img/structure/B12139174.png)
